(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Description
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a fluorinated heterocyclic compound with a molecular formula of C10H11ClFN3O and a molecular weight of 243.67 g/mol . Its structure features a 2-fluorophenyl group attached to a 5-methyl-1,2,4-oxadiazole ring, with a methanamine moiety in the hydrochloride salt form. Key identifiers include:
- SMILES: CC1=NC(=NO1)C(C2=CC=CC=C2F)N.Cl
- InChIKey:
AGVCUJHDNMDSGD-UHFFFAOYSA-N - PubChem CID: 54593388 .
The 1,2,4-oxadiazole ring is known for its metabolic stability and electron-withdrawing properties, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-6-13-10(14-15-6)9(12)7-4-2-3-5-8(7)11;/h2-5,9H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOOWMUMKFKOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=CC=C2F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306604-81-8 | |
| Record name | 1-(2-fluorophenyl)-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is commonly synthesized via cyclodehydration reactions involving amidoximes and carboxylic acid derivatives or their equivalents.
- Step 1: Synthesis of an amidoxime intermediate from a nitrile precursor by reaction with hydroxylamine.
- Step 2: Cyclization of the amidoxime with an acyl chloride or ester to form the 1,2,4-oxadiazole ring.
For example, methyl-substituted oxadiazoles can be prepared by reacting 5-methylamidoxime with appropriate acid derivatives under dehydrating conditions (e.g., using phosphorus oxychloride or polyphosphoric acid).
Attachment of the 2-Fluorophenyl Methanamine Moiety
The introduction of the 2-fluorophenyl group linked via a methanamine can be achieved by:
- Reductive amination : Reacting the oxadiazole aldehyde intermediate with 2-fluorophenylamine under reductive amination conditions using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.
- Alternatively, nucleophilic substitution on a suitable oxadiazole derivative bearing a leaving group at the 3-position with 2-fluorophenylmethanamine.
Formation of the Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), improving the compound’s stability and solubility.
Detailed Synthetic Route Example (Hypothetical Based on Similar Compounds)
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 5-methylamidoxime | 5-methyl-3-cyanopropanoate + hydroxylamine hydrochloride, base (e.g., NaOH), aqueous solution, room temp to reflux | Amidoxime formation via nucleophilic addition of hydroxylamine to nitrile |
| 2 | Cyclization to 5-methyl-1,2,4-oxadiazole-3-carboxylic acid | Amidoxime + acyl chloride (e.g., 2-fluorobenzoyl chloride) or ester, dehydrating agent (POCl3), reflux | Ring closure forming oxadiazole ring |
| 3 | Reduction to corresponding aldehyde or activated intermediate | Partial reduction or activation to allow amination | Facilitates attachment of amine group |
| 4 | Reductive amination with 2-fluorophenylmethanamine | 2-fluorophenylmethanamine + aldehyde intermediate, NaBH3CN, methanol, pH ~6 | Formation of methanamine linkage |
| 5 | Salt formation | HCl in ether or ethanol | Conversion to hydrochloride salt |
Data Table Summarizing Key Parameters
| Parameter | Description | Typical Conditions / Values |
|---|---|---|
| Starting materials | 5-methylamidoxime, 2-fluorobenzoyl chloride, 2-fluorophenylmethanamine | Commercially available or synthesized |
| Cyclization agent | Phosphorus oxychloride (POCl3) or polyphosphoric acid | Reflux, 80–120 °C |
| Reductive amination reagent | Sodium cyanoborohydride (NaBH3CN) | Mild reducing agent, room temp to 40 °C |
| Solvent | Methanol, ethanol, or dichloromethane | Depends on reaction step |
| Salt formation | HCl gas or HCl solution | Room temperature, precipitation of hydrochloride salt |
| Purification | Recrystallization, column chromatography | To achieve >95% purity |
Research Findings and Optimization Notes
- Reaction yields: Cyclization steps typically yield 60–85%, while reductive amination yields range from 70–90% depending on conditions.
- Reaction monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm structure.
- Purity assessment: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm compound purity and molecular weight.
- Stability: Hydrochloride salt form shows improved stability and solubility compared to free base.
- Scalability: Continuous flow reactors and catalytic systems can be employed for industrial-scale synthesis to improve reproducibility and yield, as seen in related fluorophenyl oxadiazole derivatives.
Comparative Insights from Related Compounds
- Synthesis of (4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves similar steps with the fluorine substituent at the para position.
- Hydrochloride salt formation is a common final step to enhance physicochemical properties.
- Industrial processes often optimize reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form fluorobenzene derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution Reactions: Reagents such as halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed.
Major Products Formed:
Oxidation Products: Fluorobenzene derivatives, such as fluorobenzaldehyde and fluorobenzoic acid.
Reduction Products: Amines and other reduced derivatives of the oxadiazole ring.
Substitution Products: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Investigated for its potential pharmacological properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological responses. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with five analogs, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Halogen | Heterocycle Type | Key Structural Features |
|---|---|---|---|---|---|
| (2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | C10H11ClFN3O | 243.67 | 2-Fluorophenyl | 1,2,4-oxadiazole | Fluorine at ortho position, oxadiazole ring |
| (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | C10H11Cl2N3O | 260.12 | 4-Chlorophenyl | 1,2,4-oxadiazole | Chlorine at para position, higher lipophilicity |
| [3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride | C10H10ClFN2O | 228.65 | 4-Fluorophenyl | Isoxazole | Different heterocycle, altered electronic properties |
| [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride | C9H9ClFN3O | ~229.64 | 4-Fluorophenyl | 1,2,4-oxadiazole | Oxadiazole substituted at position 5 |
| (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride | C10H12ClN3O | 225.68 | Phenyl (no halogen) | 1,2,4-oxadiazole | Lack of halogen, simpler structure |
Key Observations:
Halogen Effects: The ortho-fluorine in the target compound contrasts with para-chlorine in the analog (C10H11Cl2N3O). Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce solubility .
Heterocycle Variations :
- The isoxazole ring (C10H10ClFN2O) introduces a different electronic profile due to its oxygen and nitrogen arrangement, which may affect metabolic stability compared to oxadiazoles .
- Oxadiazole positional isomerism : Substitution at position 3 (target) vs. 5 (C9H9ClFN3O) alters ring electronics and hydrogen-bonding capacity .
Molecular Weight and Solubility: The target compound (243.67 g/mol) is lighter than the 4-chlorophenyl analog (260.12 g/mol), suggesting better solubility .
Inferred Pharmacological Implications
- Serotonin Receptor Modulation : Fluorinated aromatic rings are common in 5-HT3 receptor antagonists. The ortho-fluorine’s steric effects may favor interactions with hydrophobic pockets in ligand-gated ion channels .
- Metabolic Stability : Oxadiazoles resist oxidative metabolism better than isoxazoles, suggesting the target compound may have a longer half-life than its isoxazole analog .
- Lipophilicity and BBB Penetration : The 4-chlorophenyl analog’s higher lipophilicity (Cl > F) could enhance blood-brain barrier penetration, relevant for CNS-targeting drugs .
Biological Activity
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.
- Chemical Formula : C10H11ClFN3O
- Molecular Weight : 243.67 g/mol
- IUPAC Name : (2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine; hydrochloride
- PubChem CID : 54593388
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities. This particular compound is linked to several pharmacological effects:
-
Anticancer Activity :
- A study demonstrated that various 1,2,4-oxadiazole derivatives showed significant anticancer activity against human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) using the MTT assay method. The results indicated that certain derivatives exhibited more potent effects than standard chemotherapeutic agents like 5-fluorouracil .
- Table 1 summarizes the anticancer activity of various oxadiazole derivatives:
-
Anti-inflammatory and Analgesic Properties :
- Research has identified oxadiazole derivatives as having anti-inflammatory effects. These compounds have been evaluated for their ability to inhibit inflammatory mediators in vitro and in vivo models .
- The analgesic potential was also noted in animal models where oxadiazole derivatives reduced pain responses effectively.
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A research article detailed the synthesis of a series of oxadiazole derivatives linked to fluorinated phenyl groups. These compounds were screened for their biological activity against cancer cell lines and exhibited promising results compared to existing drugs .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. The results suggest that these compounds could serve as lead candidates for further drug development due to their favorable binding profiles .
Q & A
Q. What synthetic strategies are recommended for preparing (2-fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride?
- Methodological Answer : The synthesis typically involves coupling a fluorophenyl precursor (e.g., 2-fluorobenzaldehyde derivatives) with a 5-methyl-1,2,4-oxadiazole intermediate. For example:
Oxadiazole Formation : React hydroxylamine with a nitrile precursor under acidic conditions to form the oxadiazole ring .
Amine Functionalization : Use reductive amination or nucleophilic substitution to introduce the methanamine group.
Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .
Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry to avoid side products like over-alkylation.
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify fluorophenyl protons (δ 7.1–7.4 ppm) and oxadiazole carbons (δ 160–170 ppm). Compare with analogous compounds (e.g., {4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride) for resonance assignments .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak and isotopic pattern matching chlorine .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water and analyze using methods described in crystallography reports (e.g., Acta Crystallographica Section E protocols) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies:
- Temperature/Humidity : Store samples at 4°C, 25°C (RT), and 40°C with 75% relative humidity for 1–3 months.
- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the oxadiazole ring) and NMR to detect structural changes .
Example Data :
| Condition | Degradation (%) at 3 Months | Major Degradants |
|---|---|---|
| 4°C (dry) | <2% | None detected |
| 40°C/75% RH | 15% | Oxadiazole ring-opened byproducts |
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : Employ - HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the methanamine NH and oxadiazole carbons confirm connectivity .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine hydrochloride) to validate chemical shifts .
- Dynamic Exchange : If broadened peaks suggest conformational flexibility, conduct variable-temperature NMR to identify exchange processes .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., enzymes or ion channels). Focus on the fluorophenyl group’s electrostatic potential and oxadiazole’s hydrogen-bonding capacity .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants from analogs (e.g., 3-(4-bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole derivatives) to predict activity trends .
Case Study : Modifying the 2-fluorophenyl substituent to a 3-fluoro analog increased predicted binding affinity by 20% in silico .
Q. How to optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design to identify critical factors. For example, increasing reaction temperature from 80°C to 100°C improved oxadiazole cyclization yields by 30% .
- Flow Chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer, especially for exothermic steps like HCl salt formation .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time).
- Meta-Analysis : Pool data from multiple studies (e.g., marine-derived compound screenings ) to identify outliers or confounding variables (e.g., solvent DMSO vs. ethanol).
Example : Inconsistent cytotoxicity results may arise from varying oxadiazole ring stability in cell culture media .
Tables for Key Data
Q. Table 1: Comparative Spectroscopic Data for Structural Analogs
Q. Table 2: Stability Study Outcomes
| Condition | Purity Retention (%) | Key Degradation Pathway |
|---|---|---|
| RT (dry) | 98.5 | None |
| 40°C/75% RH | 85.0 | Oxadiazole hydrolysis |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
